

## Nemifitide: A Technical Overview of Phase I and II Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Nemifitide** (formerly INN-00835) is a synthetic pentapeptide analog of the endogenous neuropeptide melanocyte-inhibiting factor (MIF-1). It has been investigated for the treatment of major depressive disorder (MDD) and has progressed to Phase III clinical trials. This technical guide provides a comprehensive overview of the available Phase I and Phase II clinical trial data for **Nemifitide**, focusing on quantitative outcomes, experimental methodologies, and its proposed mechanism of action. Notably, **Nemifitide** has shown potential for a rapid onset of action, a favorable safety profile, and efficacy in certain patient populations.[1]

## Phase I Clinical Trial Data

Phase I studies involving over 430 participants have established a favorable safety and tolerability profile for **Nemifitide**.[1] Doses up to 320 mg administered subcutaneously were well-tolerated. The most common adverse events were transient skin reactions at the injection site. No serious adverse events were reported in these early-phase trials.

### **Pharmacokinetics**

Pharmacokinetic analyses from five Phase I and three Phase II studies in healthy volunteers and patients with depression revealed that **Nemifitide** is rapidly absorbed and eliminated.[1] The elimination half-life is approximately 15-30 minutes. Both the area under the curve (AUC)



and the maximum plasma concentration (Cmax) were found to be dose-proportional at subcutaneous doses ranging from 8 mg to 320 mg.

| Pharmacokinetic Parameter         | Value                           |
|-----------------------------------|---------------------------------|
| Elimination Half-life             | 15-30 minutes                   |
| Dose Proportionality (AUC & Cmax) | Observed at 8 mg to 320 mg s.c. |

## **Phase II Clinical Trial Data**

Multiple Phase II studies have been conducted to evaluate the efficacy and safety of **Nemifitide** in patients with MDD. These trials have explored various dosing regimens and patient populations.

## **Efficacy in Major Depressive Disorder**

A key Phase II, 6-week, double-blind, multicenter, outpatient study randomized 81 patients with MDD to receive daily subcutaneous injections of 30 mg/d **Nemifitide**, 45 mg/d **Nemifitide**, or placebo for two weeks (five days per week), followed by a four-week follow-up period.[2][3] The primary efficacy measure was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[2][3] Secondary measures included the 17-item Hamilton Psychiatric Rating Scale for Depression (HAMD).[2][3]

This study demonstrated a statistically significant superiority of the 45 mg/d dose compared to placebo at the time of peak effect, which was observed one week after the end of treatment.[2] [3] An exploratory analysis revealed a greater response to both **Nemifitide** doses in patients with a baseline HAMD score greater than 22.[2][3]

In these studies, a "responder" was defined as a patient experiencing at least a 50% decrease in the MADRS score from baseline or a Clinical Global Impression-Improvement (CGI-I) score of 1 or 2.[4]

An open-label extension study involving 27 subjects who had participated in a previous double-blind trial showed that 66.7% (18 out of 27) of patients responded to re-treatment with **Nemifitide**.[5] The mean duration of the antidepressant effect between re-treatments was 3.3 months.[5]



| Phase II Efficacy Outcomes                     |                                                                                                                            |
|------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Study Design                                   | 6-week, double-blind, multicenter, outpatient                                                                              |
| Patient Population                             | 81 patients with MDD                                                                                                       |
| Treatment Arms                                 | 30 mg/d Nemifitide, 45 mg/d Nemifitide, Placebo                                                                            |
| Primary Efficacy Measure                       | Change from baseline in MADRS total score                                                                                  |
| Key Finding                                    | Statistically significant superiority of 45 mg/d<br>Nemifitide vs. Placebo at peak effect (1 week<br>post-treatment)[2][3] |
| Responder Rate (Open-label Extension)          | 66.7% on re-treatment[5]                                                                                                   |
| Mean Duration of Effect (Open-label Extension) | 3.3 months between re-treatments[5]                                                                                        |

## Safety and Tolerability in Phase II

Across the Phase II trials, **Nemifitide** demonstrated a good tolerability and safety profile.[2][3] There were no dropouts due to adverse events, and the incidence of side effects with **Nemifitide** was comparable to that of placebo.[2][3]

# Experimental Protocols Phase II Double-Blind, Placebo-Controlled Trial

Objective: To assess the efficacy and safety of two different doses of **Nemifitide** compared to placebo in outpatients with Major Depressive Disorder.

#### Methodology:

- Patient Screening: 81 patients meeting the DSM-IV criteria for MDD were enrolled.[2][3]
- Randomization: Patients were randomized to one of three treatment arms: 30 mg/d
   Nemifitide, 45 mg/d Nemifitide, or placebo.[2][3]
- Treatment Administration: Nemifitide or placebo was administered via subcutaneous injection once daily for five consecutive days per week for two weeks.[2][3]



- Follow-up: Patients were followed for an additional four weeks after the treatment period.[2]
- Efficacy Assessment: The primary efficacy endpoint was the change from baseline in the
  total score of the Montgomery-Åsberg Depression Rating Scale (MADRS). Secondary
  endpoints included the 17-item Hamilton Depression Rating Scale (HAMD), the Clinical
  Global Impression (CGI) severity and improvement scales, and the Carroll Self-Rating Scale
  for Depression.[2][3]
- Safety Monitoring: Adverse events were monitored and recorded throughout the study.



Click to download full resolution via product page



#### Phase II Clinical Trial Workflow

## **Mechanism of Action and Signaling Pathways**

The precise mechanism of action of **Nemifitide** is not fully elucidated; however, it is known to be a structural analog of melanocyte-inhibiting factor (MIF-1).[1] Preclinical studies in rats have suggested the involvement of a serotonergic pathway in its pharmacological effects.[6]

**Nemifitide** has been shown to bind to several receptors, albeit with micromolar affinity, including the 5-HT2A receptor (acting as an antagonist), NPY1, bombesin, and melanocortin receptors MC4 and MC5.[1] The clinical significance of these weak interactions remains to be determined.

Given its relationship to MIF-1, it is plausible that **Nemifitide** may share some of its signaling pathways. The diagram below illustrates a potential signaling cascade based on the known interactions of **Nemifitide** and the broader understanding of antidepressant mechanisms.



Click to download full resolution via product page

Proposed Signaling Pathway of Nemifitide

## Conclusion

The available Phase I and II clinical trial data for **Nemifitide** suggest that it is a promising candidate for the treatment of major depressive disorder, particularly in patients with more severe symptoms. Its rapid onset of action and favorable safety profile are notable advantages. Further research, including the complete data from Phase III trials, is needed to fully establish



its efficacy and safety and to elucidate its precise mechanism of action. The unique pharmacokinetic and pharmacodynamic properties of **Nemifitide** may represent a novel approach to antidepressant therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Nemifitide Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Efficacy and safety of 30 mg/d and 45 mg/d nemifitide compared to placebo in major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical effect of nemifitide, a novel pentapeptide antidepressant, in the treatment of severely depressed refractory patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical effectiveness of nemifitide, a novel pentapeptide antidepressant, in depressed outpatients: comparison of follow-up re-treatment with initial treatment PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effects of a novel pentapeptide, nemifitide, in an animal model of depression PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nemifitide: A Technical Overview of Phase I and II Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3062090#phase-i-and-phase-ii-clinical-trial-data-for-nemifitide]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com